molecular formula C7H14O B14214003 (4R)-Hept-2-en-4-ol CAS No. 821785-01-7

(4R)-Hept-2-en-4-ol

Cat. No.: B14214003
CAS No.: 821785-01-7
M. Wt: 114.19 g/mol
InChI Key: DODCYMXUZOEOQF-ZETCQYMHSA-N
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Description

(4R)-Hept-2-en-4-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol with a double bond between the second and third carbon atoms and a hydroxyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-Hept-2-en-4-ol can be achieved through several methods. One common approach involves the asymmetric reduction of hept-2-en-4-one using chiral catalysts. This method ensures the selective formation of the (4R)-enantiomer. Another method involves the hydroboration-oxidation of hept-2-yne, followed by stereoselective reduction.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of hept-2-en-4-one using chiral catalysts. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under mild conditions, with the catalyst facilitating the selective reduction of the carbonyl group to a hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

(4R)-Hept-2-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form hept-2-en-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to form (4R)-heptan-4-ol using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hept-2-en-4-yl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Hept-2-en-4-one

    Reduction: (4R)-Heptan-4-ol

    Substitution: Hept-2-en-4-yl chloride

Scientific Research Applications

(4R)-Hept-2-en-4-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Chiral Building Block: Due to its chirality, it is used as a building block in the synthesis of enantiomerically pure compounds.

    Flavor and Fragrance Industry: It is used as a flavoring agent and fragrance component due to its pleasant odor.

    Biological Studies: It is used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.

Mechanism of Action

The mechanism of action of (4R)-Hept-2-en-4-ol involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various reactions to form new carbon-carbon and carbon-heteroatom bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-Hept-2-en-4-ol: The enantiomer of (4R)-Hept-2-en-4-ol, differing in the spatial arrangement of the hydroxyl group.

    Hept-2-en-4-one: The oxidized form of this compound, lacking the hydroxyl group.

    (4R)-Heptan-4-ol: The reduced form of this compound, lacking the double bond.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.

Properties

CAS No.

821785-01-7

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(4R)-hept-2-en-4-ol

InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1

InChI Key

DODCYMXUZOEOQF-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H](C=CC)O

Canonical SMILES

CCCC(C=CC)O

Origin of Product

United States

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